(2-chloro-6-fluorophenyl)(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
(2-chloro-6-fluorophenyl)(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, an imidazole ring, and multiple halogen substituents, making it an interesting subject for chemical research and potential pharmaceutical applications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, (2-chloro-6-fluorophenyl)(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-6-fluorophenyl)(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps, including the formation of the imidazole ring, the piperazine ring, and the subsequent coupling of these rings with the chlorinated phenyl groups. Common reagents used in these reactions include chlorinated anilines, fluorinated anilines, and various coupling agents such as EDCI or DCC. The reaction conditions often require controlled temperatures, typically ranging from 0°C to 100°C, and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process would include purification steps such as recrystallization or chromatography to obtain the final product in high purity. Safety measures would be essential due to the use of halogenated compounds and the potential for hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-6-fluorophenyl)(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy or tert-butyl derivatives.
Mechanism of Action
The mechanism of action of (2-chloro-6-fluorophenyl)(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride likely involves interactions with specific molecular targets such as enzymes or receptors. The halogen substituents may enhance its binding affinity to these targets, leading to specific biological effects. The piperazine and imidazole rings can interact with various biological pathways, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (2-chlorophenyl)(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- (2-fluorophenyl)(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- (2-bromophenyl)(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
Uniqueness
The uniqueness of (2-chloro-6-fluorophenyl)(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride lies in its specific combination of halogen substituents and the presence of both piperazine and imidazole rings. This combination may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2FN4O.ClH/c21-14-3-1-4-15(13-14)27-8-7-24-20(27)26-11-9-25(10-12-26)19(28)18-16(22)5-2-6-17(18)23;/h1-8,13H,9-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHMNMDCPSMYJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)C4=C(C=CC=C4Cl)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl3FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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